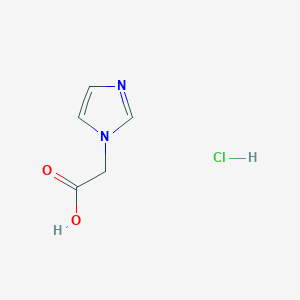

2-(1H-咪唑-1-基)乙酸盐酸盐

描述

“2-(1H-imidazol-1-yl)acetic acid hydrochloride” is an imidazolyl carboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by an imidazol-1-yl group . It is functionally related to acetic acid and is an impurity arising in the synthesis of zoledronic acid .

Synthesis Analysis

The synthesis of “2-(1H-imidazol-1-yl)acetic acid hydrochloride” is achieved via N-alkylation of imidazole using tert-butyl chloroacetate followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .

Molecular Structure Analysis

The molecular structure of “2-(1H-imidazol-1-yl)acetic acid hydrochloride” is represented by the InChI code 1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H . The molecular weight is 162.58 .

Chemical Reactions Analysis

Imidazole, the core structure of “2-(1H-imidazol-1-yl)acetic acid hydrochloride”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties due to its amphoteric nature .

Physical And Chemical Properties Analysis

“2-(1H-imidazol-1-yl)acetic acid hydrochloride” is a white to yellow powder or crystals . and should be stored at room temperature .

科学研究应用

Synthesis of Zoledronic Acid

Specific Scientific Field

This falls under the field of Pharmaceutical Chemistry .

Summary of the Application

“2-(1H-imidazol-1-yl)acetic acid hydrochloride” is frequently used as a starting compound for synthesizing Zoledronic Acid via phosphonation . Zoledronic Acid is a third-generation bisphosphonate derivative characterized by a side chain that includes an imidazole ring . It inhibits osteoclast action and bone resorption and is used to treat various bone diseases .

Methods of Application or Experimental Procedures

The synthesis of Zoledronic Acid involves several steps :

Summary of the Results or Outcomes

The synthesis process results in the production of Zoledronic Acid, a highly efficient antiresorptive medicine . The process is distinguished by a multi-stage process and the use of difficulty accessible starting compounds containing an imidazole ring .

Analytical Applications

Specific Scientific Field

This falls under the field of Analytical Chemistry .

Summary of the Application

“2-(1H-imidazol-1-yl)acetic acid hydrochloride” is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific analytical application. For example, in pharma release testing, it could be used as a standard or control. In method development, it could be used to test the accuracy and precision of the method.

Summary of the Results or Outcomes

The outcomes would vary depending on the specific application. However, the use of “2-(1H-imidazol-1-yl)acetic acid hydrochloride” in these applications can help ensure the accuracy and reliability of the results .

Corrosion Inhibition

Specific Scientific Field

This falls under the field of Materials Science .

Summary of the Application

Imidazole, which is a part of the “2-(1H-imidazol-1-yl)acetic acid hydrochloride” molecule, is used as a corrosion inhibitor on certain transition metals such as copper .

Methods of Application or Experimental Procedures

The compound would be applied to the surface of the metal, forming a protective layer that prevents corrosion.

Summary of the Results or Outcomes

The use of imidazole as a corrosion inhibitor can help extend the lifespan of metal components and structures by reducing the rate of corrosion .

Synthesis of Other Pharmaceuticals

Summary of the Application

“2-(1H-imidazol-1-yl)acetic acid hydrochloride” can be used as a starting compound for the synthesis of other pharmaceuticals . For example, it can be used in the synthesis of other bisphosphonate derivatives .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific pharmaceutical being synthesized. However, the general process involves using “2-(1H-imidazol-1-yl)acetic acid hydrochloride” as a starting compound and then performing various chemical reactions to obtain the desired pharmaceutical .

Summary of the Results or Outcomes

The outcomes would vary depending on the specific pharmaceutical being synthesized. However, the use of “2-(1H-imidazol-1-yl)acetic acid hydrochloride” in these applications can help in the efficient synthesis of various pharmaceuticals .

Buffer in pH Range 6.2-7.8

Specific Scientific Field

This falls under the field of Biochemistry .

Summary of the Application

Imidazole, which is a part of the “2-(1H-imidazol-1-yl)acetic acid hydrochloride” molecule, is used as a buffer in the pH range of 6.2-7.8 .

Methods of Application or Experimental Procedures

The compound would be dissolved in a suitable solvent at a desired concentration to prepare the buffer solution .

Summary of the Results or Outcomes

The use of imidazole as a buffer can help maintain the pH of a solution within a specific range, which is crucial in various biochemical experiments .

安全和危害

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P338 + P351) .

未来方向

While specific future directions for “2-(1H-imidazol-1-yl)acetic acid hydrochloride” are not mentioned in the search results, imidazole-containing compounds have a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs , suggesting potential future research directions in drug development.

属性

IUPAC Name |

2-imidazol-1-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZJSYXGKHQHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516159 | |

| Record name | (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-imidazol-1-yl)acetic acid hydrochloride | |

CAS RN |

87266-37-3 | |

| Record name | (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

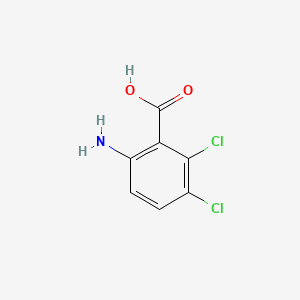

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)